2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

CTPS1 inhibition antiproliferative oncology

2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-78-4, molecular formula C₁₈H₁₃ClN₂O₃S, MW 372.82) is a synthetic heterocyclic benzamide featuring a 2,3-dihydro-1,4-benzodioxin ring linked via a 1,3-thiazole bridge to an ortho-chlorobenzamide moiety. The compound belongs to a structurally defined series of benzodioxin-thiazole-benzamide derivatives described in the patent literature, notably as cytidine triphosphate synthase 1 (CTPS1) inhibitors with potential relevance to disorders associated with cell proliferation.

Molecular Formula C18H13ClN2O3S
Molecular Weight 372.82
CAS No. 888410-78-4
Cat. No. B2854710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
CAS888410-78-4
Molecular FormulaC18H13ClN2O3S
Molecular Weight372.82
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4Cl
InChIInChI=1S/C18H13ClN2O3S/c19-13-4-2-1-3-12(13)17(22)21-18-20-14(10-25-18)11-5-6-15-16(9-11)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
InChIKeyZUFXPRNYJAETDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-78-4): Structural Baseline for Procurement Selection


2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-78-4, molecular formula C₁₈H₁₃ClN₂O₃S, MW 372.82) is a synthetic heterocyclic benzamide featuring a 2,3-dihydro-1,4-benzodioxin ring linked via a 1,3-thiazole bridge to an ortho-chlorobenzamide moiety . The compound belongs to a structurally defined series of benzodioxin-thiazole-benzamide derivatives described in the patent literature, notably as cytidine triphosphate synthase 1 (CTPS1) inhibitors with potential relevance to disorders associated with cell proliferation [1]. Its small-molecule architecture, combining a chloro-substituted benzamide with a conformationally constrained benzodioxin-thiazole scaffold, establishes it within a class of compounds that has attracted attention for structure-activity relationship (SAR) exploration in anticancer and epigenetic research contexts [2].

Why Generic Substitution Is Not Advisable for CAS 888410-78-4 in Benzodioxin-Thiazole-Benzamide Research


Compounds within the benzodioxin-thiazole-benzamide structural class cannot be casually interchanged because minor positional or electronic modifications to the benzamide substituent produce substantial shifts in biological target engagement. The ortho-chloro substitution pattern in CAS 888410-78-4 is stereoelectronically distinct from para-chloro, meta-chloro, trifluoromethyl, dimethyl, or cyano analogs, resulting in divergent hydrogen-bonding geometry, steric occupancy, and lipophilicity at the receptor interface [1]. Within CTPS1 inhibitor patents, substitution at the ortho, meta, and para positions of the benzamide ring is explicitly treated as generating distinct chemical entities with separate biological profiles, precluding generic substitution without re-validation [2]. Published SAR evidence from the broader N-(thiazol-2-yl)-benzamide analog series demonstrates that regioisomeric chloride placement alone can dictate whether a compound behaves as an antagonist, a partial agonist, or is inactive at a given receptor [3].

Quantitative Differentiation Evidence for CAS 888410-78-4 vs. Structural Analogs in the Benzodioxin-Thiazole-Benzamide Series


Ortho-Chloro vs. Para-Chloro and Cyano Analogs: Positional Differentiation in the CTPS1 Inhibitor Patent Series

Within the CTPS1 inhibitor patent family, CAS 888410-78-4 (ortho-chloro substitution) is explicitly differentiated from its para-chloro regioisomer (CAS 888410-76-2) and cyano analog (CAS 888410-11-5) as a distinct chemical entity with assigned individual compound status [1]. The patent treats these positional isomers as separate inventions, indicating that ortho, para, and cyano substitutions confer meaningfully different biological profiles in the CTPS1 inhibition assay system [1]. The computed XLogP3 value of the para-chloro analog (4.1) provides a reference point, with the ortho-chloro isomer expected to exhibit subtly altered lipophilicity and intramolecular hydrogen-bonding potential due to the proximity of the chlorine substituent to the amide carbonyl [2]. No cross-substitution is permitted among these regioisomers in the patent's therapeutic claims, reinforcing their non-equivalence from both an intellectual property and a pharmacological perspective.

CTPS1 inhibition antiproliferative oncology SAR

Ortho-Chloro (CAS 888410-78-4) vs. 3,4-Dimethyl Analog: Known Pharmacological Target Differentiation Among Benzodioxin-Thiazole-Benzamides

A structurally analogous compound in the benzodioxin-thiazole-benzamide series, the 3,4-dimethylbenzamide derivative (CAS 888410-20-6), has been characterized in peer-reviewed literature as exhibiting moderate to weak inhibition of cholinesterase and lipoxygenase enzymes [1]. By contrast, CAS 888410-78-4 is positioned under the CTPS1 inhibitor patent family, suggesting a fundamentally different primary biological target profile [2]. This target-level differentiation indicates that the benzamide substituent identity (2-chloro vs. 3,4-dimethyl) critically determines which enzymatic pathway is engaged. The dimethyl analog targets the cholinergic and arachidonic acid pathways, whereas the 2-chloro analog is associated with nucleotide biosynthesis inhibition via CTPS1—an entirely orthogonal mechanism with distinct therapeutic implications for oncology versus neurodegenerative or inflammatory disease research [1][2]. Specific quantitative IC₅₀ data for CAS 888410-78-4 against CTPS1 remain unavailable in the public domain at the time of analysis, representing an evidence gap that should be acknowledged.

cholinesterase inhibition lipoxygenase inhibition Alzheimer's disease antibacterial

Ortho-Chloro (CAS 888410-78-4) vs. Trifluoromethyl Analog: Physicochemical and Electronic Differentiation Relevant to Drug Design SAR

The 3-trifluoromethyl analog (CAS 888410-16-0, MW = 406.38) differs from CAS 888410-78-4 (MW = 372.82) by the replacement of ortho-chloro with meta-trifluoromethyl substituent, producing significant differences in molecular weight (+33.56 Da), lipophilicity, and electronic character . The trifluoromethyl group is a substantially stronger electron-withdrawing substituent (Hammett σₘ = 0.43) compared to ortho-chloro (Hammett σₒ ≈ 0.23), and its larger van der Waals volume alters steric occupancy at the target binding site [1]. In the broader N-(thiazol-2-yl)-benzamide analog series, such electronic perturbations have been shown to shift antagonist potency by orders of magnitude [1]. While specific comparative IC₅₀ data for these two compounds against a common target are not publicly available, the substantial electronic and steric differences predict divergent target engagement profiles that preclude functional interchangeability in any SAR program or biological assay cascade.

physicochemical properties electron-withdrawing group lipophilicity metabolic stability

Meta-Chloro Analog (CAS 888410-79-5): Regioisomeric Cytotoxicity Differentiation in HCT116 Colorectal Carcinoma Cells

The meta-chloro regioisomer, 3-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888410-79-5), has been reported with an IC₅₀ of less than 10 µM against the HCT116 colorectal carcinoma cell line . This provides a baseline cytotoxic benchmark for the closely related ortho-chloro analog (CAS 888410-78-4), where the only structural variable is the position of the chlorine atom on the benzamide ring (ortho vs. meta). Given that positional isomerism of halogen substituents on N-(thiazol-2-yl)-benzamide scaffolds has been demonstrated to modulate antagonist potency by orders of magnitude in ion channel assays [1], a measurable difference in HCT116 cytotoxicity between the ortho-chloro and meta-chloro isomers is mechanistically plausible. However, the specific HCT116 IC₅₀ value for CAS 888410-78-4 has not been published in the open literature, and the meta-chloro data should be interpreted as a class-reference benchmark rather than as a directly transferable value.

cytotoxicity HCT116 colorectal cancer anticancer screening

N-(Thiazol-2-yl)-benzamide Scaffold: Class-Level Evidence Demonstrating that Subtle Substituent Changes Modulate Antagonist Potency

A functional characterization study of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC) expressed in Xenopus oocytes demonstrated that five structurally related analogs in this series exhibit distinct antagonist properties with quantifiable IC₅₀ variations [1]. The study provides mean ± S.E.M. IC₅₀ and pIC₅₀ values as well as Hill slope (nH) and range of inhibition for each analog, demonstrating that even modest modifications to the benzamide moiety produce pharmacologically distinguishable compounds [1]. This class-level finding directly supports the principle that CAS 888410-78-4—by virtue of its specific ortho-chloro substitution—would be expected to exhibit receptor pharmacology distinct from any other benzamide-substituted analog in the same scaffold series. This evidence reinforces that generic substitution within the N-(thiazol-2-yl)-benzamide class is pharmacologically unsound without direct comparative profiling.

ZAC channel ion channel pharmacology structure-activity relationship antagonist potency

Benzodioxin-Thiazole Scaffold: Dual-Heterocycle Architecture Differentiates from Mono-Heterocycle ROR1 and HDAC Benzamide Inhibitors

CAS 888410-78-4 occupies a chemically distinct scaffold space relative to two related but structurally non-equivalent benzamide classes. The ROR1 inhibitor series consists of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamides featuring a direct benzodioxin-benzamide linkage without the intervening thiazole ring found in CAS 888410-78-4 [1]. The HDAC inhibitor series (e.g., CAS 864937-42-8), while sharing the benzodioxin-thiazole core, replaces the benzamide moiety with a butanamide group, resulting in fundamentally different pharmacophore geometry and target class engagement (epigenetic HDAC inhibition vs. nucleotide biosynthesis CTPS1 inhibition) . The benzodioxin-thiazole-benzamide architecture of CAS 888410-78-4 thus represents a differentiated dual-heterocycle scaffold that combines the conformational constraint of the benzodioxin ring with the hydrogen-bonding capacity of the thiazole bridge, enabling target interactions not achievable with simpler benzamide scaffolds. This scaffold-level differentiation supports its procurement for systematic SAR exploration campaigns.

ROR1 inhibition HDAC inhibition scaffold differentiation drug design

Recommended Application Scenarios for CAS 888410-78-4 Based on Available Differentiation Evidence


CTPS1-Targeted Antiproliferative Screening and Oncology Drug Discovery

Based on its inclusion as a distinct chemical entity in patent US20230183229A1 claiming CTPS1 inhibitors for cell proliferation disorders, CAS 888410-78-4 is best deployed in oncology-focused screening cascades targeting nucleotide biosynthesis pathways . Its ortho-chloro substitution pattern differentiates it from para-chloro, meta-chloro, and cyano analogs within the same patent family, enabling systematic exploration of the regioisomeric SAR for CTPS1 engagement. Procurement of this specific compound allows direct comparison with its positional isomers in CTPS1 enzymatic assays and in proliferation models of hematological malignancies, where CTPS1 has been identified as a critical dependency .

Regioisomeric Halogen SAR Studies in Benzodioxin-Thiazole-Benzamide Chemical Space

CAS 888410-78-4 (ortho-chloro) is uniquely positioned as one member of a regioisomeric triad alongside the meta-chloro analog (CAS 888410-79-5, HCT116 IC₅₀ < 10 µM) and para-chloro analog (CAS 888410-76-2), enabling comprehensive positional scanning of chlorine substitution effects on biological activity within a constant scaffold . This regioisomeric series is well-suited for cytotoxicity profiling across cancer cell line panels, determination of regioisomeric activity ratios, and computational modeling of halogen-position-dependent binding poses. The meta-chloro regioisomer's demonstrated sub-10 µM HCT116 cytotoxicity provides a quantitative benchmark for comparative evaluation of the ortho-chloro isomer .

Scaffold-Hopping Reference Compound for Dual-Heterocycle Benzamide Drug Design Programs

CAS 888410-78-4 serves as a scaffold-hopping reference compound that bridges simpler benzamide pharmacophores (e.g., N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide ROR1 inhibitors) and more elaborated heterocyclic systems . Its benzodioxin-thiazole-benzamide architecture provides a defined dual-heterocycle template with three rotatable bonds (computed), a topological polar surface area consistent with drug-like permeability (class-level estimate ~88-90 Ų based on para-chloro analog data ), and a chloro substituent that permits subsequent derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling . This scaffold is appropriate for medicinal chemistry programs investigating the pharmacophoric contribution of the thiazole bridge to target binding, selectivity, and physicochemical properties relative to direct benzodioxin-benzamide conjugates.

Ion Channel Pharmacology: N-(Thiazol-2-yl)-benzamide Antagonist Profiling at the Zinc-Activated Channel

The class-level demonstration that N-(thiazol-2-yl)-benzamide analogs function as the first selective antagonists of the Zinc-Activated Channel (ZAC), with quantitatively distinct IC₅₀, pIC₅₀, and Hill coefficient values across five analogs , positions CAS 888410-78-4 as a logical candidate for ZAC antagonist screening. Its structural features—particularly the ortho-chloro substituent and benzodioxin-thiazole scaffold—are anticipated to confer unique potency and efficacy parameters at ZAC that differ from previously characterized analogs . This application scenario is supported by the validated TEVC electrophysiology assay system in Xenopus oocytes, enabling direct quantitative comparison of CAS 888410-78-4 against published analog data.

Quote Request

Request a Quote for 2-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.